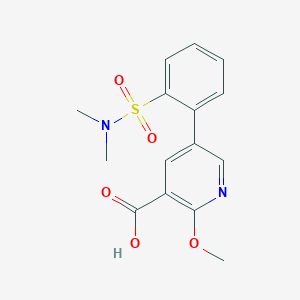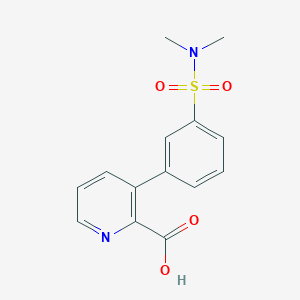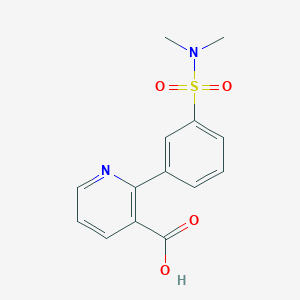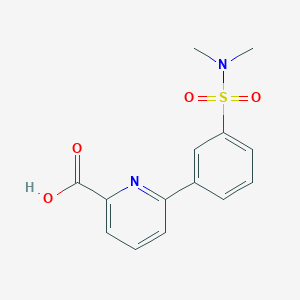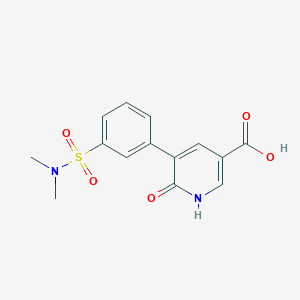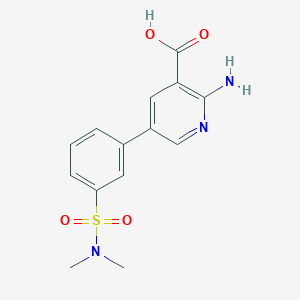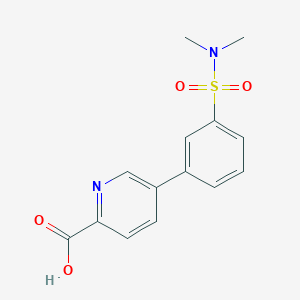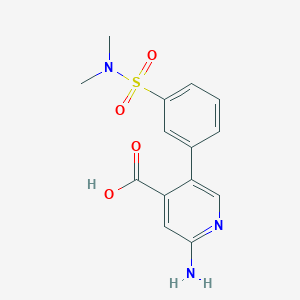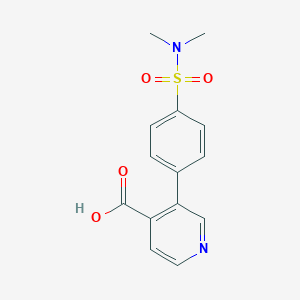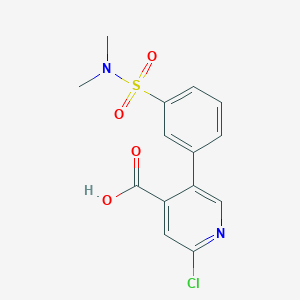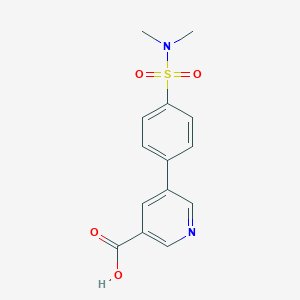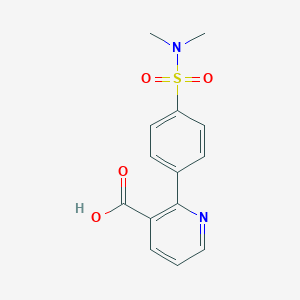
2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, or 2-DMSPNA, is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and was first synthesized in the late 1990s. 2-DMSPNA is a white crystalline powder that is soluble in both water and organic solvents. Its chemical structure consists of two carboxyl groups, two methylsulfamoyl groups, and one phenyl ring. The compound has a molecular weight of 276.3 g/mol and a melting point of 132-134°C.
Mecanismo De Acción
2-DMSPNA is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-DMSPNA increases the concentration of acetylcholine in the synaptic cleft, resulting in increased cholinergic activity. This mechanism of action has been used to study the effects of acetylcholine on the nervous system.
Biochemical and Physiological Effects
The effects of 2-DMSPNA are mediated by its ability to inhibit the enzyme acetylcholinesterase. By increasing the concentration of acetylcholine in the synaptic cleft, 2-DMSPNA has been shown to increase cholinergic activity in the central nervous system. This can result in increased alertness, improved cognitive function, and enhanced memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DMSPNA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. The compound is also easy to handle and store, and has a high purity. However, the compound is relatively unstable and may degrade over time.
Direcciones Futuras
The potential applications of 2-DMSPNA are still being explored. One area of research is to investigate the effects of 2-DMSPNA on other enzymes and receptors. Additionally, the compound could be used to study the effects of acetylcholine on other physiological systems, such as the cardiovascular system or the endocrine system. Another area of research is to explore the potential therapeutic uses of the compound, such as the treatment of neurological disorders or the management of pain. Finally, further research is needed to better understand the mechanism of action of 2-DMSPNA and to optimize its use in laboratory experiments.
Métodos De Síntesis
2-DMSPNA is synthesized by a two-step process. In the first step, nicotinic acid is reacted with dimethyl sulfate to form N,N-dimethylsulfamoylnicotinic acid. This compound is then reacted with p-chlorobenzaldehyde to form 2-DMSPNA. The reaction is carried out in a basic medium, usually aqueous sodium hydroxide. This method is simple, efficient, and yields a high purity product.
Aplicaciones Científicas De Investigación
2-DMSPNA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptor agonists. It is also used as a catalyst in the synthesis of polymers and other materials. The compound is also used in the study of the structure and function of proteins and nucleic acids.
Propiedades
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-7-5-10(6-8-11)13-12(14(17)18)4-3-9-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRSVNWYALCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

